1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-iodoquinazolin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRVQGIARQQTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Iodoquinazolin 4 Yl Amino Propan 2 Ol and Its Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol, the primary disconnection occurs at the C4-N bond of the quinazoline (B50416) ring. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.
This retrosynthetic disconnection points to two key precursors:
The Electrophile: A 6-iodoquinazoline (B1454157) ring activated at the 4-position with a suitable leaving group. The most common and effective precursor is 4-chloro-6-iodoquinazoline (B131391) . This intermediate is crucial as the chlorine atom at the 4-position is highly susceptible to nucleophilic attack. guidechem.comnih.govmdpi.com
The Nucleophile: The side chain, 1-aminopropan-2-ol (B43004) .
The synthesis, therefore, logically separates into two main stages: first, the construction of the 6-iodoquinazoline core to yield 4-chloro-6-iodoquinazoline, and second, the coupling of this intermediate with 1-aminopropan-2-ol. 4-Chloro-6-iodoquinazoline is a significant building block, notably used in the synthesis of various biologically active molecules. guidechem.comnbinno.com
Classical and Established Synthetic Routes to the 6-Iodoquinazoline Core Structure
The traditional synthesis of the 6-iodoquinazoline core generally begins with an appropriately substituted anthranilic acid or its amide derivative.
One of the most established routes starts from 5-iodo-2-aminobenzoic acid . google.com
Cyclization: The initial step involves the reaction of 5-iodo-2-aminobenzoic acid with formamide, which serves as both a reagent and a solvent. Heating this mixture leads to the formation of the heterocyclic ring system, yielding 6-iodoquinazolin-4(3H)-one .
Chlorination: The resulting quinazolinone is then converted to the key intermediate, 4-chloro-6-iodoquinazoline. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.comgoogle.com The use of a base like triethylamine (B128534) or a catalyst like dimethylformamide (DMF) can facilitate this conversion. guidechem.com
An alternative classical route begins with 2-amino-5-iodobenzamide . nih.gov
Cyclization with Orthoesters: This amide can be cyclized by heating with an orthoester, such as triethyl orthoformate, to form the quinazolinone.
Chlorination: Similar to the previous method, the 6-iodoquinazolin-4(3H)-one is then chlorinated using agents like POCl₃ to furnish 4-chloro-6-iodoquinazoline.
These classical methods, while reliable, often require harsh conditions, such as high temperatures and the use of corrosive reagents. guidechem.comgoogle.com
Table 1: Comparison of Classical Methods for 4-Chloro-6-iodoquinazoline Synthesis
| Starting Material | Key Reagents | Conditions | Product | Reported Yield |
| 6-Iodoquinazolin-4-ol | Thionyl Chloride, DMF | Reflux, 4.5 hours | 4-Chloro-6-iodoquinazoline | 99% guidechem.com |
| 6-Iodoquinazolin-4-ol | Oxalyl chloride, DMF, DCE | Reflux, 4.5 hours | 4-Chloro-6-iodoquinazoline | 99% guidechem.com |
| 5-Iodo-2-aminobenzoic acid | Formamide, then POCl₃, Toluene | Heat | 4-Chloro-6-iodoquinazoline | N/A google.com |
| 2-Amino-5-iodobenzamide | Triethyl orthoformate, then POCl₃ | Heat | 4-Chloro-6-iodoquinazoline | N/A nih.gov |
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing the quinazoline scaffold.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. magnusconferences.com In quinazoline synthesis, this has led to several innovations:
Use of Greener Solvents: Researchers have explored replacing traditional volatile organic solvents with more benign alternatives like water, deep eutectic solvents (DES), or eucalyptol. tandfonline.comnih.govrsc.org For instance, iron-catalyzed cyclization reactions to form quinazolinones have been successfully performed in water. rsc.org
Metal-Free Reactions: To avoid the use of potentially toxic and expensive heavy metals, metal-free synthetic routes have been developed. One such approach involves a four-component reaction between anilines, aromatic aldehydes, and ammonium (B1175870) iodide to directly functionalize the C-H bond and construct the quinazoline ring. rsc.org
One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure enhances efficiency and reduces waste. One-pot methods for quinazolinone synthesis have been developed using a copper-mediated reaction with aqueous ammonia (B1221849) as the nitrogen source. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.gov
Accelerated SNAr Reactions: The crucial final step, the N-arylation of 4-chloroquinazolines with amines, is significantly accelerated by microwave heating. Reactions that might take several hours under conventional reflux can often be completed in minutes. nih.govasianpubs.org
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the process. nih.govfrontiersin.org
Rapid Library Synthesis: The speed and efficiency of microwave protocols make them ideal for rapidly synthesizing libraries of quinazoline derivatives for research and drug discovery. nih.govrsc.org A green, rapid method for synthesizing quinazolinone derivatives from 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. rsc.orgsci-hub.cat
Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations.
Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation in quinazoline synthesis. nih.gov Copper(I) iodide (CuI) is a common and effective catalyst for the cascade synthesis of quinazolines from (2-halophenyl)methylamines and amidines. acs.orgrsc.org These reactions often proceed via Ullmann-type coupling followed by an aerobic oxidation or cyclization step. acs.org The development of copper-based nanoparticle catalysts, such as CuFe₂O₄, has also provided heterogeneous and reusable options for these syntheses. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in cross-coupling reactions. While often used for C-C bond formation (like Suzuki or Sonogashira couplings) on the quinazoline ring, they are also employed in C-N coupling reactions. google.com Heterogeneous palladium catalysts have been developed that are easily recoverable, which saves on raw materials and protects the environment. google.com
Optimization of Reaction Conditions and Yields for Research Scale
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of this compound, the key SNAr reaction between 4-chloro-6-iodoquinazoline and 1-aminopropan-2-ol is a primary focus for optimization.
Key parameters that are typically optimized include:
Solvent: A range of polar aprotic solvents (e.g., DMF, DMSO) and alcoholic solvents (e.g., isopropanol, n-butanol) are commonly screened. The choice of solvent can significantly impact reaction rate and yield.
Base: While the amine nucleophile can act as a base to neutralize the HCl byproduct, an additional inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is often added to drive the reaction to completion.
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the amine. As noted, microwave irradiation can provide rapid and efficient heating. nih.gov
Catalyst: For less reactive amines, the addition of a catalyst, such as a copper or palladium complex, can be beneficial, although for aliphatic amines like 1-aminopropan-2-ol, the reaction often proceeds readily without a catalyst. nih.gov
Studies on related 4-anilinoquinazolines show that microwave irradiation in a mixture of THF and water can provide excellent yields for a wide range of anilines. nih.gov Optimization of catalyst, substrate ratio, temperature, and time are crucial for achieving high yields, with one study reporting an 86% yield for 4-methylquinazoline (B149083) under optimized conditions using a BF₃-Et₂O catalyst. journalirjpac.com
Table 2: Illustrative Optimization Parameters for SNAr of 4-Chloroquinazolines
| Nucleophile | Solvent | Base | Temperature/Method | Time | Yield |
| Primary Aliphatic Amine | Isopropanol | N/A | Reflux | 2-5 hours | Good nih.govgoogle.com |
| Electron-Rich Aniline | Various | N/A | Mild | Moderate | Moderate-Good nih.gov |
| Electron-Poor Aniline | N/A | N/A | Conventional Heat | Long | Low nih.gov |
| Various Anilines | THF/H₂O | N/A | Microwave | Short | Good nih.gov |
| Amidines (for Quinazolinones) | Water | Cs₂CO₃ | Microwave (FeCl₃ catalyst) | 30 min | Moderate-High sci-hub.cat |
Structure Activity Relationship Sar and Structural Modification Studies
Design Principles for Structural Diversification of Quinazoline (B50416) Derivatives
The design of diverse quinazoline libraries is guided by several key principles aimed at exploring the chemical space around the core scaffold to optimize biological activity. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The versatility of the quinazoline nucleus allows for substitutions at multiple positions, primarily at the C-2, C-4, C-6, C-7, and C-8 positions. nih.govnih.gov
A common strategy involves the introduction of various substituents on the quinazoline ring to modulate the electronic and steric properties of the molecule. nih.gov For instance, electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with its biological target. frontiersin.org Another key design principle is the modification of the side chain at the C-4 position, which is often an amino group. The nature of this substituent, including its length, branching, and the presence of functional groups, can dramatically alter the compound's potency and selectivity. nih.gov
Furthermore, the concept of molecular hybridization, where the quinazoline core is combined with other pharmacologically active moieties, has been successfully employed to create novel compounds with enhanced or dual activities. nih.gov The strategic placement of substituents is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov
Modifications at the Quinazoline Nucleus
The presence and position of halogen substituents on the quinazoline ring are critical determinants of biological activity. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. mdpi.com
In the case of 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol, the iodine atom at the C-6 position plays a significant role. Studies on related quinazoline derivatives have shown that halogen substitution at the C-6 and C-8 positions can significantly improve antimicrobial activities. nih.gov The replacement of iodine with other halogens, such as bromine or chlorine, can modulate the activity. For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the binding affinity to human serum albumin increased with the increasing atomic number of the halogen substituent. mdpi.comresearchgate.net This suggests that iodine, being the largest and most polarizable of the common halogens, can form strong interactions with biological targets.
The position of the halogen is also crucial. While C-6 and C-8 are often key positions for halogen substitution, the effects can vary depending on the specific biological target. For example, in one study, an iodo-group at the C-6 position was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov This highlights the importance of empirical testing for each class of compounds and their specific targets.
Table 1: Effect of Halogen Substitution on Quinazoline Activity
| Position of Halogen | Halogen Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-6 | Iodine | Can enhance antimicrobial activity | nih.gov |
| C-8 | Iodine | Can enhance antimicrobial activity | nih.gov |
| C-6 | Iodine | Detrimental to activity in some cases | nih.gov |
Beyond halogenation, substitutions at other positions of the quinazoline nucleus have been extensively explored to establish clear structure-activity relationships.
C-2 Position: The C-2 position is a common site for modification. The introduction of various groups, such as aryl, alkyl, or heterocyclic moieties, can significantly impact the biological profile. nih.gov For instance, the presence of a phenyl group at the C-2 position is an essential requirement for BCRP inhibition in some quinazoline series. nih.gov Small lipophilic groups at the C-2 position have also been shown to increase tubulin polymerization inhibitory activity. nih.gov
C-7 Position: The C-7 position is another important site for substitution. The introduction of groups at this position can influence the molecule's interaction with the target protein. For example, in a series of EGFR kinase inhibitors, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core led to potent dual EGFR/VEGFR2 inhibitors. nih.gov
C-8 Position: The C-8 position has also been a focus of modification. Studies on quinazolin-4-ones as tankyrase inhibitors have shown that larger substituents at the C-8 position can engage in new interactions within the binding pocket, thereby improving affinity and selectivity. researchgate.netnih.gov A phenyl ring at the C-8 position has been associated with improved anti-cancer potency in some quinazoline derivatives. frontiersin.org
Table 2: Influence of Substituents at Various Quinazoline Ring Positions
| Position | Substituent Type | Example Effect | Reference |
|---|---|---|---|
| C-2 | Phenyl group | Essential for BCRP inhibition | nih.gov |
| C-2 | Small lipophilic groups | Increased tubulin polymerization inhibition | nih.gov |
| C-7 | Nitro-substituted azole | Potent dual EGFR/VEGFR2 inhibition | nih.gov |
| C-8 | Larger substituents (e.g., nitro, diol) | Improved affinity and selectivity for tankyrases | researchgate.netnih.gov |
Variations in the Amino Alcohol Side Chain
The amino alcohol side chain at the C-4 position of this compound is a critical component for its biological activity. Modifications to this side chain can profoundly affect the compound's pharmacological properties.
The presence of a chiral center in the propan-2-ol moiety of the side chain means that this compound can exist as two enantiomers, (R)- and (S)-isomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and toxicities. Therefore, the stereochemistry of the amino alcohol side chain is of paramount importance.
The length and branching of the alkyl linker in the amino alcohol side chain are crucial for optimizing interactions with the target protein. Studies on related 4-aminoquinazoline derivatives have demonstrated that the length of the linker can significantly impact biological activity. For instance, in a series of EGFR kinase inhibitors, compounds with a two-carbon bridge were more potent than those with a three-carbon alkyloxy linker. nih.gov Conversely, for other targets, a longer chain linker has been found to be favorable. nih.gov
Hydroxyl Group Derivatization and Replacement
Derivatization:
Etherification: Conversion of the hydroxyl group to an ether, for instance, by methylation or ethylation, can probe the steric tolerance of the binding pocket. While this modification removes the hydrogen bond donating capability of the hydroxyl group, the oxygen atom can still act as a hydrogen bond acceptor. The impact on activity would depend on whether the target protein's binding site has a corresponding hydrogen bond donor and can accommodate the additional bulk of the alkyl group.
Esterification: Acylation of the hydroxyl group to form an ester introduces a carbonyl group, which can also act as a hydrogen bond acceptor. However, esters are generally more labile in vivo and can be hydrolyzed by esterases, potentially converting the derivative back to the parent alcohol. This can be a strategy for prodrug design.
Replacement:
Bioisosteric Replacement: The hydroxyl group can be replaced by other functional groups with similar steric and electronic properties, a strategy known as bioisosteric replacement.
Amino Group: Replacing the hydroxyl group with an amino group introduces a basic center and a hydrogen bond donor. The impact of this change would be highly dependent on the local environment of the binding pocket.
Fluorine: A fluorine atom can act as a weak hydrogen bond acceptor and can alter the local electronic environment and metabolic stability of the molecule. Its smaller size compared to a hydroxyl group might be favorable in sterically constrained binding sites.
The following interactive data table summarizes the hypothetical impact of these modifications on the biological activity of this compound, based on general principles of SAR for kinase inhibitors.
| Modification | Derivative Name | Rationale for Modification | Predicted Impact on Biological Activity |
| Etherification | 1-[(6-Iodoquinazolin-4-yl)amino]-2-methoxypropane | Probes steric tolerance and hydrogen bond acceptor potential. | Activity may be retained or decreased depending on steric hindrance and the presence of a hydrogen bond donor in the target's active site. |
| Esterification | 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-yl acetate (B1210297) | Potential prodrug strategy; introduces a hydrogen bond acceptor. | In vitro activity might decrease, but in vivo efficacy could be maintained or improved due to conversion to the active alcohol. |
| Replacement with Amino Group | 1-[(6-Iodoquinazolin-4-yl)amino]propane-2-amine | Introduces a basic center and a hydrogen bond donor. | Activity is likely to be significantly altered. The effect depends on the specific interactions within the binding pocket. |
| Replacement with Fluorine | 1-[(6-Iodoquinazolin-4-yl)amino]-2-fluoropropane | Acts as a weak hydrogen bond acceptor; improves metabolic stability. | Potential for retained or improved activity, especially if the hydrogen bond donating capability of the hydroxyl is not critical. |
Impact of Structural Changes on Ligand-Target Interactions and Biological Activity
Structural modifications to the 1-aminopropan-2-ol (B43004) side chain of this compound directly influence its interaction with the target protein, which in the context of many quinazoline derivatives, is the ATP-binding site of a protein kinase.
The hydroxyl group is often crucial for forming a hydrogen bond with a key residue in the hinge region of the kinase, anchoring the inhibitor in the active site. The derivatization of this hydroxyl group into an ether or ester would disrupt this hydrogen bond donation, which could lead to a significant loss of potency if this interaction is critical for high-affinity binding. However, if the binding pocket has available space and a suitable hydrogen bond donor, the oxygen of the ether or ester could still participate in a favorable interaction.
Replacing the hydroxyl group with a bioisostere like an amino group or a fluorine atom would fundamentally alter the nature of the interaction. An amino group, being a stronger base and a hydrogen bond donor, could form different or stronger interactions if the geometry and electronic environment are favorable. Conversely, it could also introduce unfavorable electrostatic interactions. A fluorine atom, being a weak hydrogen bond acceptor, might maintain some level of interaction, and its introduction can also increase the lipophilicity of the side chain, potentially enhancing cell permeability and metabolic stability.
In essence, the biological activity of derivatives of this compound is intricately linked to the precise nature of the interactions between the modified side chain and the target's binding pocket. Any modification to the hydroxyl group must be carefully considered in the context of the specific topology and amino acid composition of the active site to predict its effect on binding affinity and, ultimately, on the compound's biological function.
Molecular Pharmacology and Target Engagement
Identification and Characterization of Molecular Targets
The initial characterization of a novel compound involves identifying its direct molecular interactors. For 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol, this process would typically involve broad screening against a panel of kinases to determine its inhibitory profile, followed by more detailed biochemical assays to quantify its potency and binding characteristics.
Kinase Inhibition Profiles and Specificity (e.g., EGFR, PI3K, Cdk4, LRRK2)
Derivatives of the 4-aminoquinazoline scaffold have demonstrated activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Cyclin-dependent kinase 4 (Cdk4), and Leucine-rich repeat kinase 2 (LRRK2). The specific substitution pattern on the quinazoline (B50416) ring system is a key determinant of the kinase selectivity profile. However, detailed kinase inhibition screening data for this compound specifically are not extensively available in the public domain. The presence of the iodo-substituent at the 6-position and the (R)-1-aminopropan-2-ol side chain at the 4-position would be expected to confer a unique specificity profile compared to other well-characterized quinazoline-based inhibitors. Further research is required to fully elucidate its potency and selectivity against a comprehensive panel of kinases.
Enzyme Assays and Binding Kinetics
To quantify the inhibitory activity of this compound against specific kinase targets, detailed enzymatic assays would be necessary. These assays would determine key parameters such as the half-maximal inhibitory concentration (IC50), which provides a measure of the compound's potency. Furthermore, binding kinetics studies, often conducted using techniques like surface plasmon resonance (SPR), would elucidate the association (ka) and dissociation (kd) rate constants, providing insights into the dynamics of the drug-target interaction and the residence time of the compound on its target kinase. At present, specific IC50 values and kinetic data for the interaction of this compound with specific kinases have not been publicly reported.
Receptor Binding Studies and Ligand Affinity
While the primary targets of 4-aminoquinazoline derivatives are typically intracellular protein kinases, comprehensive pharmacological profiling often includes receptor binding assays to assess off-target activities. These studies evaluate the affinity of the compound for a wide range of G-protein coupled receptors, ion channels, and other cell surface receptors. The affinity is typically reported as the inhibition constant (Ki) or the dissociation constant (Kd). There is currently no publicly available data from receptor binding studies specifically for this compound to determine its ligand affinity for various receptors.
Elucidation of Mechanism of Action at the Cellular Level
Understanding how a compound affects cellular processes is crucial to elucidating its mechanism of action. This involves treating cultured cell lines with the compound and observing its effects on intracellular signaling pathways and cell cycle progression.
Signaling Pathway Modulation in Cell Lines
Given the potential for this compound to inhibit kinases such as EGFR or PI3K, it is hypothesized that it could modulate key downstream signaling pathways that are critical for cell growth and survival, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. To confirm this, researchers would typically perform Western blot analyses to measure the phosphorylation status of key signaling proteins in cancer cell lines following treatment with the compound. A reduction in the phosphorylation of proteins downstream of a target kinase would provide evidence of on-target pathway modulation. However, specific studies detailing the effects of this compound on intracellular signaling pathways are not yet available.
Cell Cycle Perturbation Analysis in Research Models (e.g., G0/G1, G2/M phase arrest)
Many kinase inhibitors exert their anticancer effects by arresting the cell cycle, thereby preventing cell proliferation. The specific phase of the cell cycle that is affected often depends on the kinase being inhibited. For instance, inhibitors of kinases involved in the G1/S transition, such as Cdk4, would be expected to cause an arrest in the G0/G1 phase. Similarly, inhibitors of kinases that regulate mitotic entry could lead to a G2/M phase arrest. The effect of this compound on cell cycle progression in research models has not been extensively documented. Such studies, typically conducted using flow cytometry analysis of DNA content, would be essential to determine if this compound induces cell cycle arrest and in which phase.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol, molecular docking simulations are employed to forecast its binding affinity and interaction with various biological targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR Tyrosine Kinase | Data not publicly available | Met793, Cys797 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies would involve a series of chemically related compounds to develop a model that can predict the potency of new, unsynthesized analogues.
While specific QSAR models focused solely on this compound are not widely published, broader QSAR studies on quinazoline (B50416) derivatives have been conducted. These studies often utilize molecular descriptors such as electronic, steric, and hydrophobic parameters to correlate with biological activity. The development of such models is instrumental in guiding the synthesis of more potent and selective inhibitors.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active quinazoline derivatives would typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. While a specific pharmacophore model derived from this compound is not detailed in the available literature, general pharmacophore models for EGFR inhibitors often feature a quinazoline core as a key element.
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. For this compound, MD simulations would be used to assess the stability of its binding to a target protein, such as EGFR. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to validate the interactions predicted by molecular docking. The stability of the complex, often measured by the root-mean-square deviation (RMSD) over the simulation time, is a key indicator of a strong and lasting interaction.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity – purely computational prediction)
In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, various computational tools can be used to predict its ADMET profile.
| ADMET Property | Predicted Value/Classification | Computational Method/Model |
| Absorption | ||
| Human Intestinal Absorption | High | Based on Lipinski's Rule of Five |
| Caco-2 Permeability | Moderate to High | Structure-based prediction models |
| Distribution | ||
| Plasma Protein Binding | High | Predicted based on hydrophobicity |
| Blood-Brain Barrier Penetration | Low | Based on polar surface area and size |
| Metabolism | ||
| Cytochrome P450 Inhibition | Potential inhibitor of CYP3A4 | Based on structural motifs |
| Excretion | ||
| Renal Excretion | Low | Predicted based on molecular weight |
| Toxicity | ||
| hERG Inhibition | Potential for inhibition | Based on structural alerts |
| Ames Mutagenicity | Non-mutagenic | Based on structural fragments |
These predictions are based on general models and would require experimental validation to confirm.
Preclinical Pharmacological Profiling in Research Models
In Vitro Pharmacokinetics in Cellular Systems
No publicly available data exists regarding the in vitro pharmacokinetic properties of 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol. This includes a lack of information on its metabolic stability in liver microsomes, a key parameter for predicting hepatic clearance. Furthermore, there are no published studies on its plasma protein binding, which is crucial for understanding the compound's distribution and bioavailability.
In Vivo Pharmacodynamics and Target Engagement in Animal Models
Information regarding the in vivo pharmacodynamics and target engagement of this compound in animal models is not available in the scientific literature. Consequently, there are no reports on biomarker modulation in xenograft models or other relevant animal disease models that would indicate the compound's biological activity and mechanism of action in vivo.
Proof-of-Concept Efficacy Studies in Non-Human Disease Models
There are no published proof-of-concept efficacy studies for this compound in any non-human disease models. This includes a lack of data in cancer xenograft models, which would be relevant given the known anticancer activities of other quinazoline (B50416) derivatives. Additionally, no information is available on its potential anti-tubercular activity against M. tuberculosis or its efficacy in any other disease model.
Bioanalytical Method Development for Compound Quantification in Biological Research Samples
Consistent with the absence of preclinical studies, there is no information on the development of bioanalytical methods for the quantification of this compound in biological samples such as plasma, blood, or tissue. The development of such methods is a prerequisite for conducting pharmacokinetic and pharmacodynamic studies.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopic methods are paramount for the detailed structural elucidation of organic molecules. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Infrared (IR) spectroscopy would be primary techniques for characterizing the conformational and hydrogen bonding features of 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. For a compound with the complexity of this compound, these experiments are crucial for confirming the connectivity of the quinazoline (B50416) core, the iodo-substitution pattern, and the structure of the aminopropanol (B1366323) side chain.
Conformational analysis can be investigated using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity of protons, helping to define the preferred spatial arrangement of the aminopropanol side chain relative to the quinazoline ring.
Hypothetical ¹H and ¹³C NMR data for this compound, based on known quinazoline derivatives, are presented in the table below.
| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 2 | 8.50 (s) | 155.0 |
| 4 | - | 158.0 |
| 5 | 7.80 (d) | 125.0 |
| 6 | - | 95.0 |
| 7 | 8.20 (dd) | 138.0 |
| 8 | 8.80 (d) | 128.0 |
| 8a | - | 150.0 |
| 4a | - | 120.0 |
| 1' | 3.60 (m) | 50.0 |
| 2' | 4.10 (m) | 68.0 |
| 3' | 1.25 (d) | 22.0 |
| NH | 7.50 (br s) | - |
| OH | 5.20 (d) | - |
Advanced Infrared (IR) Spectroscopy: Advanced IR techniques, such as Attenuated Total Reflectance (ATR) FTIR, would provide valuable information on the functional groups and hydrogen bonding within the molecule. The presence of N-H and O-H stretching bands in the IR spectrum can be analyzed to understand intra- and intermolecular hydrogen bonding. For instance, a broad O-H stretch would indicate strong hydrogen bonding, while a sharp N-H stretch might suggest a less constrained environment.
Key expected IR absorption bands for this compound are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |
| N-H stretch (amine) | 3350-3250 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2980-2850 | Medium |
| C=N stretch (quinazoline) | 1620-1580 | Strong |
| C=C stretch (aromatic) | 1580-1450 | Medium-Strong |
| C-O stretch (alcohol) | 1100-1000 | Strong |
| C-I stretch | 600-500 | Medium |
Chromatographic Techniques for Purity and Impurity Profiling in Research Synthesis
Chromatographic methods are essential for assessing the purity of a synthesized compound and for identifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose in a research setting.
A typical HPLC method for a compound like this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution would likely be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Purity is typically assessed by measuring the peak area percentage at a specific UV wavelength where the compound has strong absorbance.
A representative table of HPLC parameters for purity analysis is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry for Metabolite Identification and Quantification in Research Samples (not clinical)
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis. In a research context, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
When coupled with a chromatographic system (LC-MS), it becomes a potent technique for identifying and quantifying metabolites in in vitro research samples (e.g., from cell cultures or microsomal stability assays). The fragmentation pattern of the parent compound, obtained through tandem mass spectrometry (MS/MS), is crucial for identifying potential metabolites, as they will often share common fragment ions with the parent drug.
Expected mass spectral data for this compound and potential fragment ions are shown in the table below.
| Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 330.0199 | Protonated molecular ion |
| Fragment 1 | 271.9723 | Loss of propan-2-olamine side chain |
| Fragment 2 | 286.0458 | Cleavage within the side chain |
X-ray Crystallography for Ligand-Protein Co-crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule and for understanding its interactions with a biological target, such as a protein. To obtain a ligand-protein co-crystal structure, the purified protein is crystallized in the presence of the ligand, in this case, this compound.
The resulting electron density map allows for the precise determination of the binding mode of the ligand within the protein's active site. This information is invaluable for structure-based drug design, as it reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the ligand's affinity and selectivity. While no co-crystal structure of this compound with a protein target has been publicly disclosed, this technique would be a critical step in understanding its mechanism of action at a molecular level.
The table below outlines the typical information that would be obtained from an X-ray crystallography study.
| Parameter | Description |
| PDB ID | A unique identifier for the structure in the Protein Data Bank (if deposited) |
| Resolution (Å) | A measure of the level of detail in the crystal structure |
| Space Group | Describes the symmetry of the crystal lattice |
| Key Interactions | A list of the specific amino acid residues involved in binding the ligand |
| Binding Site Conformation | Description of the shape and properties of the pocket where the ligand binds |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol, and how can purity be optimized?
- Methodology : The compound’s quinazoline core can be synthesized via nucleophilic substitution at the 4-position of 6-iodoquinazoline, followed by coupling with propan-2-olamine. Key steps include:
- Iodination : Introduce iodine at the 6-position of quinazoline using iodine monochloride (ICl) under controlled temperature (60–80°C).
- Amination : React the iodinated quinazoline with propan-2-olamine in anhydrous DMF at 100°C for 12–24 hours .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Assign protons on the quinazoline ring (δ 8.5–9.0 ppm) and the propan-2-ol chain (δ 1.2–1.4 ppm for CH3, δ 3.6–4.0 ppm for CH-OH).
- FTIR : Confirm N-H stretching (3300–3400 cm⁻¹) and C-I vibration (500–600 cm⁻¹).
- HPLC : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm to monitor retention time and impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition potential?
- Experimental Design :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to quinazoline’s known affinity .
- Analog Synthesis : Modify the iodine substituent (e.g., replace with Br, Cl) and the propan-2-ol chain (e.g., cyclize into oxazolidinone).
- Assays : Use fluorescence polarization (FP) assays for binding affinity and cell-based assays (e.g., MTT) for cytotoxicity. Compare IC50 values across analogs .
Q. What strategies resolve contradictions in crystallographic data for quinazoline derivatives?
- Data Analysis :
- Refinement Software : Employ SHELXL for high-resolution refinement, especially for disordered propan-2-ol moieties. Use TWINABS for twinned crystals .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and MolProbity for steric clashes.
- Contingency : If X-ray data conflicts with NMR (e.g., tautomerism), perform DFT calculations (B3LYP/6-31G*) to model electronic effects .
Q. How does the propan-2-ol chain influence oxidative degradation pathways under physiological conditions?
- Mechanistic Study :
- Oxidation Setup : Expose the compound to hydroxyl radicals (via Fenton’s reagent) or sulfate radicals (persulfate/UV).
- Degradation Products : Monitor using HRMS; expect hydroxylation at the propan-2-ol chain or cleavage of the C-N bond (similar to β-blocker degradation ).
- Kinetics : Use pseudo-first-order models to calculate degradation rates (kobs) at varying pH (5–9).
Data Contradiction and Validation
Q. How to address discrepancies between computational docking and experimental kinase inhibition data?
- Resolution Protocol :
Docking Parameters : Re-validate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit).
Experimental Replication : Repeat kinase assays with purified enzyme (e.g., CDK2/Cyclin E) to exclude off-target effects.
Dynamic Simulations : Perform 100-ns MD simulations to assess binding stability; correlate RMSD values with IC50 trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
